3-Chloro-2,5,6-trimethylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2,5,6-trimethylbenzoic acid (CTMBA) is a chemical compound that belongs to the family of benzoic acids. It is a white crystalline powder that is soluble in organic solvents like acetone, chloroform, and ethyl acetate. CTMBA has been used in many scientific research studies due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-Chloro-2,5,6-trimethylbenzoic acid is not well understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by binding to specific receptors in the body.
Biochemische Und Physiologische Effekte
3-Chloro-2,5,6-trimethylbenzoic acid has been shown to exhibit various biochemical and physiological effects. It has been found to exhibit anti-inflammatory and antioxidant activities in vitro. It has also been shown to inhibit the growth of certain cancer cells in vitro. However, further studies are needed to determine the exact mechanisms of action and potential applications in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Chloro-2,5,6-trimethylbenzoic acid in lab experiments include its easy availability, low cost, and high purity. However, its limitations include its potential toxicity and the lack of information on its long-term effects.
Zukünftige Richtungen
There are many future directions for research on 3-Chloro-2,5,6-trimethylbenzoic acid. Some of these include:
1. Investigation of the potential applications of 3-Chloro-2,5,6-trimethylbenzoic acid in the pharmaceutical industry as a starting material for the synthesis of new drugs.
2. Further studies on the mechanism of action of 3-Chloro-2,5,6-trimethylbenzoic acid and its potential applications in the treatment of various diseases.
3. Investigation of the potential toxic effects of 3-Chloro-2,5,6-trimethylbenzoic acid and the development of methods to mitigate these effects.
4. Investigation of the long-term effects of 3-Chloro-2,5,6-trimethylbenzoic acid on the environment and human health.
In conclusion, 3-Chloro-2,5,6-trimethylbenzoic acid is a chemical compound that has been widely used in scientific research due to its unique properties. It has potential applications in various fields, including the pharmaceutical industry, and further studies are needed to determine its exact mechanisms of action and potential applications in vivo.
Synthesemethoden
The synthesis of 3-Chloro-2,5,6-trimethylbenzoic acid involves the reaction of 3,5,6-trimethylbenzoic acid with thionyl chloride and hydrogen chloride gas. The reaction takes place at a temperature of 60-70°C, and the product is obtained by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2,5,6-trimethylbenzoic acid has been widely used in scientific research due to its unique properties. It has been used as a starting material in the synthesis of various compounds like 3-chloro-2,5,6-trimethylbenzyl alcohol, 3-chloro-2,5,6-trimethylbenzaldehyde, and 3-chloro-2,5,6-trimethylbenzylamine. These compounds have potential applications in the pharmaceutical industry as they exhibit antimicrobial, anti-inflammatory, and antitumor activities.
Eigenschaften
CAS-Nummer |
18354-25-1 |
---|---|
Produktname |
3-Chloro-2,5,6-trimethylbenzoic acid |
Molekularformel |
C10H11ClO2 |
Molekulargewicht |
198.64 g/mol |
IUPAC-Name |
3-chloro-2,5,6-trimethylbenzoic acid |
InChI |
InChI=1S/C10H11ClO2/c1-5-4-8(11)7(3)9(6(5)2)10(12)13/h4H,1-3H3,(H,12,13) |
InChI-Schlüssel |
JRLXGVKKZQHJAX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)C(=O)O)C)Cl |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)C(=O)O)C)Cl |
Andere CAS-Nummern |
18354-25-1 |
Verwandte CAS-Nummern |
38149-23-4 (hydrochloride salt) |
Synonyme |
3-chloro-2,5,6-trimethylbenzoate 3-chloro-2,5,6-trimethylbenzoate sodium CTMB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.